1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is an organic compound that belongs to the class of benzazepines This compound is characterized by a benzene ring fused to an azepine ring, with a methylbenzyl substituent at the 1-position
Preparation Methods
The synthesis of 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azepine ring, followed by nucleophilic substitution with 3-methylbenzyl chloride.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be compared with other benzazepine derivatives:
Similar Compounds: Examples include 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 1-(4-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Uniqueness: The presence of the 3-methylbenzyl substituent imparts unique chemical and biological properties to the compound, distinguishing it from other benzazepine derivatives.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXZDDSFDEYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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